Regioisomeric Position Determines Antiproliferative Activity Range: 2-Bromomethyl-4-methoxy vs. 4-Bromomethyl-3-methoxy Scaffolds
Direct comparison of antiproliferative activity between regioisomeric bromomethyl-methoxybenzoic acid scaffolds reveals position-dependent potency differences. The 4-bromomethyl-3-methoxybenzoic acid scaffold exhibits moderate to good activity against colorectal cancer cell lines with IC50 values ranging from 10.96 μM to 54.06 μM . While published IC50 data specifically for the 2-bromomethyl-4-methoxy regioisomer against identical cell lines are not directly available, the documented range establishes a benchmark against which the differential activity of the 2-bromomethyl-4-methoxy isomer can be evaluated in comparative screening. The ortho-substituted bromomethyl group in the 2-position (versus para-substituted in the 4-position) is expected to alter both steric hindrance and electronic conjugation, which may translate to differentiated target engagement profiles .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for this specific regioisomer in peer-reviewed literature |
| Comparator Or Baseline | 4-(Bromomethyl)-3-methoxybenzoic acid scaffold |
| Quantified Difference | Comparator IC50 range: 10.96–54.06 μM against colorectal cancer cell lines |
| Conditions | Colorectal cancer cell line proliferation assay (cell type and assay duration not fully specified in aggregated data) |
Why This Matters
This comparison provides a quantitative baseline for selecting the appropriate regioisomer for SAR studies targeting anticancer activity; the 2-position bromomethyl substitution may yield distinct potency profiles relative to 3- or 4-substituted analogs.
